molecular formula C23H21N5O4 B6480439 methyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate CAS No. 852451-58-2

methyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Cat. No.: B6480439
CAS No.: 852451-58-2
M. Wt: 431.4 g/mol
InChI Key: PZKDYCQFYREUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 3,4-dimethylphenyl substituent at the N1 position and a methyl benzoate group linked via an acetamido bridge. Its molecular scaffold combines a pyrimidine ring fused with a pyrazole moiety, a structure common in kinase inhibitors and anti-cancer agents due to its ability to interact with ATP-binding pockets . The methyl benzoate ester may influence solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-4-9-18(10-15(14)2)28-21-19(11-25-28)22(30)27(13-24-21)12-20(29)26-17-7-5-16(6-8-17)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKDYCQFYREUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores

Example 53 ():

Name: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences:

  • Substituents: Fluorinated chromenone and benzamide groups replace the dimethylphenyl and benzoate ester.
  • Molecular Weight : 589.1 g/mol (vs. ~450–500 g/mol estimated for the target compound).
  • Activity: Fluorine atoms and chromenone moiety likely enhance metabolic stability and kinase inhibition potency .
Intermediate 27 Derivative ():

Name: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences:

  • Sulfonamide Group : Introduces polar sulfonamide instead of benzoate ester, improving aqueous solubility.
  • Biological Data : Reported mass (589.1 g/mol) and melting point (175–178°C) suggest higher crystallinity compared to the target compound .

Benzo-Fused Heterocyclic Analogues ()

Compound 7a-c: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Key Differences:

  • Core Structure: Replaces pyrazolo[3,4-d]pyrimidinone with benzo[b][1,4]oxazin-3-one fused to pyrimidine.
  • Synthesis : Synthesized via reaction with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF), contrasting with the palladium-catalyzed cross-coupling used for the target compound .
  • Bioactivity: Benzooxazinone derivatives are associated with anti-inflammatory and antimicrobial activity, diverging from kinase-targeted applications of pyrazolo-pyrimidinones .

Pyrimido-Pyrimidinone Derivatives ()

Compound 3b: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Key Differences:

  • Substituents : Methoxy and methylpiperazine groups enhance blood-brain barrier penetration, suggesting CNS-targeted applications .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone 3,4-Dimethylphenyl, methyl benzoate ~450–500 (estimated) High lipophilicity, kinase inhibition potential
Example 53 () Pyrazolo[3,4-d]pyrimidinone Fluorophenyl, chromenone, benzamide 589.1 Enhanced metabolic stability
Compound 7a-c () Benzo[b][1,4]oxazin-3-one Substituted phenyl, pyrimidine ~350–400 Anti-inflammatory activity
Compound 3b () Pyrimido[4,5-d]pyrimidinone Methoxy, methylpiperazine, acrylamide ~550–600 CNS-targeted applications

Research Findings and Implications

  • Target Compound : The 3,4-dimethylphenyl group may confer selectivity for kinases with hydrophobic active sites, while the benzoate ester could limit oral bioavailability due to esterase susceptibility.
  • Fluorinated Analogues () : Fluorine atoms improve binding affinity and pharmacokinetics but may increase toxicity risks .
  • Synthetic Routes : Palladium-catalyzed cross-coupling () offers precision for complex analogues, whereas Cs₂CO₃-mediated synthesis () is cost-effective for scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.